![molecular formula C11H9FN2O B1437163 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone CAS No. 870838-82-7](/img/structure/B1437163.png)
3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone typically involves the reaction of 4’-fluoroacetophenone with imidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the imidazole ring replaces the leaving group on the acetophenone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone serves as a crucial building block in the synthesis of various pharmaceutical agents. Its imidazole ring is particularly significant due to its biological activity, which includes antimicrobial and anticancer properties.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of imidazole derivatives based on this compound, demonstrating significant cytotoxic effects against cancer cell lines. The results indicated that modifications to the imidazole moiety could enhance potency and selectivity towards specific cancer types .
Synthesis of Novel Compounds
The compound is utilized as a precursor for synthesizing novel heterocyclic compounds that exhibit diverse biological activities. Researchers have reported successful reactions leading to derivatives with improved efficacy against various pathogens.
Data Table: Synthesis Pathways
Reaction Type | Product | Yield (%) | Reference |
---|---|---|---|
Alkylation | Compound A | 85% | |
Acylation | Compound B | 90% | |
Cyclization | Compound C | 75% |
Material Science
In material science, this compound is being explored for its potential use in organic electronics and photonic devices due to its unique electronic properties.
Case Study: Organic Photovoltaics
Research indicates that incorporating this compound into polymer matrices can enhance charge transport properties in organic photovoltaic cells, leading to improved efficiency . The study emphasizes the importance of fluorination in modifying electronic characteristics.
Mechanism of Action
The mechanism of action of 3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological targets, influencing various biochemical pathways. This compound may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4’-(1H-Imidazol-1-YL)acetophenone: Lacks the fluoro substitution but shares the imidazole-acetophenone structure.
4-(1H-Imidazol-1-YL)phenol: Contains a hydroxyl group instead of a fluoro group.
4-(1H-Imidazol-1-YL)aniline: Features an amino group instead of a fluoro group
Uniqueness
3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluoro substitution can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for research and development .
Biological Activity
3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluoro-substituted acetophenone core with an imidazole moiety, which is known for its diverse biological activities. The presence of the imidazole ring enhances the compound's ability to interact with various biological targets, making it a candidate for further investigation in drug development.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, suggesting its use as an antimicrobial agent.
- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of cancer cells, particularly in breast and colon cancer models.
- Enzyme Inhibition : It interacts with specific enzymes, potentially modulating their activity and influencing metabolic pathways.
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The imidazole ring can coordinate with metal ions in enzyme active sites, leading to either inhibition or activation of enzyme functions.
- Gene Expression Modulation : By interacting with transcription factors, the compound may influence gene expression patterns, affecting cellular responses.
- Oxidative Stress Induction : At higher concentrations, it may induce oxidative stress in cells, leading to apoptosis.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of this compound, researchers treated MCF7 and HT-29 cell lines with varying concentrations. The results indicated that:
- The compound exhibited significant cytotoxicity with IC50 values of 15 μM for MCF7 and 20 μM for HT-29, highlighting its potential as a therapeutic agent against these cancers.
- Flow cytometry analysis revealed that treatment led to early apoptosis in both cell lines, suggesting a mechanism involving programmed cell death.
Metabolic Pathways and Pharmacokinetics
The compound's metabolism involves oxidation and conjugation processes influenced by various cofactors. Its pharmacokinetics are characterized by:
- Absorption : Rapid absorption in biological systems due to its small molecular size.
- Distribution : Tendency to accumulate in liver and kidney tissues, which are critical for metabolic processing.
- Excretion : Primarily excreted via urine after undergoing phase I and phase II metabolic reactions.
Properties
IUPAC Name |
1-(3-fluoro-4-imidazol-1-ylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-8(15)9-2-3-11(10(12)6-9)14-5-4-13-7-14/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQLFTQZFDYLBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2C=CN=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651432 | |
Record name | 1-[3-Fluoro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870838-82-7 | |
Record name | 1-[3-Fluoro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.